Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)-
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Overview
Description
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- typically involves multiple steps. One common method includes the alkylation of a suitable amine precursor with a pyrimidinyl-substituted phenylthio compound under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or thioether sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary or tertiary amines.
Scientific Research Applications
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog with similar amine functionality.
Diphenhydramine: Contains a similar dimethylaminoethane structure but with different substituents.
N,N-Dimethylethylamine: Another related compound with a simpler structure.
Uniqueness
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- is unique due to its combination of a pyrimidinyl group and a phenylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
117269-56-4 |
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Molecular Formula |
C15H19N3S |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-(5-methylpyrimidin-4-yl)phenyl]sulfanylethanamine |
InChI |
InChI=1S/C15H19N3S/c1-12-10-16-11-17-15(12)13-4-6-14(7-5-13)19-9-8-18(2)3/h4-7,10-11H,8-9H2,1-3H3 |
InChI Key |
GXKGXIXGQSTWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CN=C1C2=CC=C(C=C2)SCCN(C)C |
Origin of Product |
United States |
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